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Compound of Interest

tert-Butyl 3-oxoazetidine-1-
Compound Name:
carboxylate

Cat. No.: B119529

An In-depth Technical Guide on tert-Butyl 3-oxoazetidine-1-carboxylate

This guide provides a comprehensive overview of tert-Butyl 3-oxoazetidine-1-carboxylate, a
key building block in modern medicinal chemistry. It is intended for researchers, scientists, and
professionals in the field of drug development. The document covers the compound's
nomenclature, chemical and physical properties, detailed synthesis protocols, and its
application in the creation of therapeutic agents.

Nomenclature and Synonyms

tert-Butyl 3-oxoazetidine-1-carboxylate is a widely used synthetic intermediate. Due to its
frequent use in chemical synthesis, it is known by several synonymous names. A
comprehensive list of these names is provided below to aid in literature searches and material
sourcing.
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Synonym

Reference

1-Boc-3-azetidinone

[1]2]

N-Boc-3-azetidinone

[3]4]

3-Oxoazetidine-1-carboxylic acid tert-butyl ester

[5]

1-(tert-Butoxycarbonyl)-3-azetidinone

[5]

N-Boc-azetidin-3-one

[3]

1-Boc-3-oxo0-azetidine

[5]

tert-Butyl 3-oxoazetidinecarboxylate

[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl 3-oxoazetidine-1-

carboxylate is presented in the table below. These properties are crucial for its handling,

storage, and application in chemical reactions.

Property Value Reference
CAS Number 398489-26-4 [5][6]
Molecular Formula CsH13NOs [31[5]
Molecular Weight 171.19 g/mol [31[5]
Appearance White to off-white crystalline 7]
powder
Melting Point 47-51 °C [3]
Boiling Point 251.3 £ 33.0 °C at 760 mmHg [7]
Density 1.2+0.1 g/cm3 [7]
Solubility Chloroform (Sparingl.y), 3]
Dichloromethane (Slightly)
Storage Conditions Inert atmosphere, 2-8°C [3]
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Experimental Protocols: Synthesis

tert-Butyl 3-oxoazetidine-1-carboxylate is a pivotal intermediate in the synthesis of various
pharmaceuticals, most notably Baricitinib, a Janus kinase (JAK) inhibitor.[2] Detailed
experimental procedures for its synthesis are provided below.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the debenzylation of 1-benzylazetidin-3-ol to yield the hydroxyl
precursor.

o Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), n-
heptane.

e Procedure:

o

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C
(2.75 g).[1]

o Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

[1]
o Upon completion, filter the mixture through a suction filter.[1]
o Remove the solvent under vacuum to obtain the crude product.[1]

o Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a
nitrogen atmosphere.[1]

o Filter the mixture and dry the filter cake to afford pure tert-butyl 3-hydroxyazetidine-1-
carboxylate as a white solid (33.8 g, 91% vyield).[1]

Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate
(Traditional Method)

This protocol describes the oxidation of the hydroxyl group to a ketone using a TEMPO-
catalyzed reaction with sodium hypochlorite.
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» Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, Dichloromethane (CH2Clz), Potassium
bromide (KBr) solution (9.1%), TEMPO, Potassium bicarbonate (KHCOs), Sodium
hypochlorite (NaClO) solution (12%).

e Procedure:

o Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2z (200
mL).[1]

o Cool the solution to -15to 5 °C.[1]

o Slowly add 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15
mmol).[1]

o Add a mixture of KHCOs (104 g) and NaClIO (86 g, 12% water solution) in water (389 mL)
and stir for 30 minutes.[1]

Green Synthesis using a Microchannel Reactor

This modern approach utilizes a microchannel reactor for a more efficient and environmentally
friendly oxidation process.

o Materials: tert-butyl 3-hydroxyazetidine-1-carboxylate, TEMPO, Dichloromethane (CHzClz2),
30% Hydrogen peroxide (H20:2) solution.

e Procedure:

o In a premixed reactor A, add tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7
mmol), TEMPO (0.18 g, 1.15 mmol), and CH2Cl2 (120 mL).[1]

o Pump this mixture into the microchannel reactor at a speed of 6.5 g/min .[1]

o Simultaneously, pump 30% H202 solution into the microchannel reactor at a speed of 4.5
g/min . The residence time should be 30 seconds.[1]

o Upon completion, pump the reaction mixture into an oil-water separator for 20 minutes to
isolate the product.[1]
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Applications in Drug Discovery and Development

tert-Butyl 3-oxoazetidine-1-carboxylate serves as a versatile scaffold for the synthesis of
complex molecules with therapeutic potential. Its primary applications are in the development of
treatments for autoimmune diseases, cancer, and tuberculosis.[2][4]

Synthesis of Baricitinib (JAK Inhibitor)

The synthesis of Baricitinib, an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), is a prime
example of the utility of this building block.[1][2] The azetidine ketone is a crucial component for
constructing the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety of the final drug.[1]

Below is a diagram illustrating the synthetic workflow from tert-Butyl 3-oxoazetidine-1-
carboxylate to a key intermediate for Baricitinib.

Synthesis of Baricitinib Intermediate

( )

Horper-Wadsworth-Emmons Reaction
(Diethyl|(cyanomethyl)phosphonate, KHMDS)

( )

Boc Deprotection
(HCI)

( )

Sulfonylation
Ethanesulfonyl chloride, Et3N)

( )
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Caption: Synthetic workflow for a key Baricitinib intermediate.

Role in Cancer and Tuberculosis Drug Discovery

This compound is a key starting material for creating novel heterocyclic compounds with
potential applications in oncology and as anti-tuberculosis agents.[4] For instance, it is used in
the synthesis of novel piperidinyl-azetidines that act as CCR4 antagonists with antitumor
activity.[4] Furthermore, azetidine-containing compounds have shown potent activity against
Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a critical component of the
bacterial cell wall.[8]

Signaling Pathway Modulation by Downstream
Products

It is important to note that tert-Butyl 3-oxoazetidine-1-carboxylate is a synthetic intermediate
and does not directly interact with biological signaling pathways. However, the final drug
products derived from it are designed to modulate specific pathways implicated in disease.

JAKISTAT Signaling Pathway (Target of Baricitinib)

Baricitinib, synthesized using the subject compound, inhibits JAK1 and JAK2, thereby blocking
the JAK/STAT signaling pathway. This pathway is crucial for the signaling of numerous
cytokines and growth factors that are involved in inflammation and immune responses.

JAK/STAT Signaling Pathway

e —
Nucleus Gene Transcription

Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT pathway by Baricitinib.
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This guide has provided a detailed technical overview of tert-Butyl 3-oxoazetidine-1-
carboxylate, highlighting its importance as a versatile building block in the pharmaceutical
industry. The provided data and protocols are intended to support researchers in their drug
discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b119529?utm_src=pdf-body
https://www.benchchem.com/product/b119529?utm_src=pdf-body
https://www.benchchem.com/product/b119529?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6824028/
https://www.nbinno.com/pharmaceutical-intermediates/tert-butyl-3-oxoazetidine-1-carboxylate-a-key-pharmaceutical-intermediate-zw
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5282384.htm
https://www.medchemexpress.com/tert-butyl-3-oxoazetidine-1-carboxylate.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-azetidine-1-carboxylic-acid-tert-butyl-ester
https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxo-azetidine-1-carboxylic-acid-tert-butyl-ester
https://broadpharm.com/product/bp-14214
https://www.nbinno.com/article/pharmaceutical-intermediates/unpacking-the-chemical-properties-and-applications-of-tert-butyl-3-oxoazetidine-1-carboxylate-lr
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895678/
https://www.benchchem.com/product/b119529#synonyms-for-tert-butyl-3-oxoazetidine-1-carboxylate
https://www.benchchem.com/product/b119529#synonyms-for-tert-butyl-3-oxoazetidine-1-carboxylate
https://www.benchchem.com/product/b119529#synonyms-for-tert-butyl-3-oxoazetidine-1-carboxylate
https://www.benchchem.com/product/b119529#synonyms-for-tert-butyl-3-oxoazetidine-1-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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